An In-depth Technical Guide to 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid (CAS RN: 157337-84-3), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document will cover its chemical identity, synthesis, physicochemical properties, spectroscopic data, and potential applications, with a focus on its role as a versatile building block in the design of novel therapeutic agents and advanced materials. All information is supported by authoritative references to ensure scientific integrity.
Introduction and Chemical Identity
2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound characterized by a benzoic acid core substituted with three fluorine atoms and a trifluoromethyl group. The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic properties, acidity, lipophilicity, and metabolic stability, making it a valuable synthon in modern drug discovery and materials science.[1]
It is important to note that while the initial topic of interest was 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid, a thorough search of the Chemical Abstracts Service (CAS) registry and other chemical databases did not yield a specific entry for this isomer. However, the closely related and commercially available isomer, 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid , with CAS Registry Number 157337-84-3 , is well-documented and is the focus of this guide.[2]
The unique substitution pattern of this molecule offers several advantages in molecular design. The trifluoromethyl group is a well-known bioisostere for a methyl or ethyl group but with drastically different electronic properties. It can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can modulate a drug's pharmacokinetic profile.[3] The additional trifluoro-substitution on the phenyl ring further modulates the compound's pKa and overall electronic nature.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Registry Number | 157337-84-3 | [2] |
| Molecular Formula | C₈H₂F₆O₂ | |
| Molecular Weight | 244.09 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | [2] |
| Storage Temperature | Ambient Temperature |
Spectroscopic Data:
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
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InChI (International Chemical Identifier): 1S/C8H2F6O2/c9-3-1-2(8(12,13)14)4(7(15)16)6(11)5(3)10/h1H,(H,15,16)
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InChIKey: OLTIALGKEMEUCV-UHFFFAOYSA-N
Synthesis Strategies
Caption: A plausible synthetic workflow for 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on common reactions in organofluorine chemistry. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.
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Carboxylation of a Precursor: A suitable polyfluorinated aromatic precursor, such as 1,2,3,5-tetrafluorobenzene, could be selectively lithiated at the 4-position using a strong base like n-butyllithium at low temperatures (-78 °C). The resulting aryllithium species would then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group after acidic workup.
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Introduction of the Trifluoromethyl Group: The resulting 2,3,4,6-tetrafluorobenzoic acid could then be subjected to a regioselective trifluoromethylation reaction. This might involve a preliminary step to introduce a leaving group (e.g., iodine or bromine) at the 6-position, followed by a copper-catalyzed trifluoromethylation using a reagent like the Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to yield the desired 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid.
Applications in Drug Discovery and Materials Science
The unique properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid make it an attractive building block in several areas of research and development.
Drug Discovery:
The incorporation of fluorinated moieties is a common strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] This benzoic acid derivative can serve as a key intermediate in the synthesis of a wide range of biologically active molecules.
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As a Scaffold or Building Block: The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form amides, esterification to form esters, or reduction to form benzyl alcohols. These transformations allow for the facile incorporation of the 2,3,4-trifluoro-6-(trifluoromethyl)phenyl motif into larger, more complex molecules with potential therapeutic applications.
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Modulation of Physicochemical Properties: The high degree of fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] For example, the trifluoromethyl group can participate in favorable interactions with protein active sites, while the fluorine atoms on the aromatic ring can modulate the acidity of the carboxylic acid and influence electrostatic interactions.
Caption: Chemical transformations of 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid for the synthesis of bioactive molecules.
Materials Science:
Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid can be used as a monomer or a modifying agent in the synthesis of advanced polymers. Its incorporation can enhance the performance of materials used in demanding applications, such as in the aerospace, electronics, and automotive industries.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid.
Hazard Identification:
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Avoid contact with skin, eyes, and clothing.
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Avoid ingestion and inhalation.
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Wash thoroughly after handling.
Conclusion
2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is a valuable and versatile building block for researchers in drug discovery and materials science. Its highly fluorinated structure imparts unique electronic and physicochemical properties that can be leveraged to design novel molecules with enhanced performance characteristics. While detailed synthetic and application data for this specific isomer are still emerging, its structural features suggest significant potential for future innovations. As with all chemical reagents, it is imperative to handle this compound with the appropriate safety precautions.
References
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PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved February 23, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Trifluoromethylbenzoic acid, 2,3,4,6-tetrachlorophenyl ester. Retrieved February 23, 2026, from [Link]
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Santos, J. L., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved February 23, 2026, from [Link]
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de la Torre, P., & Gotor-Fernández, V. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved February 23, 2026, from [Link]
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Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. IUCr Journals, 65(Pt 6), o1217. [Link]
- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
